(2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride

Description

Overview of the Compound and Its Nomenclature

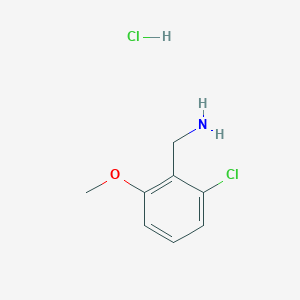

(2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride is a substituted benzylamine derivative characterized by the presence of both chlorine and methoxy substituents on the aromatic ring. The compound is officially registered under Chemical Abstracts Service number 927902-41-8, establishing its unique chemical identity within international databases. The molecular formula C8H11Cl2NO reflects the incorporation of the hydrochloride salt form, with a calculated molecular weight of 208.09 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound can be described as (2-Chloro-6-methoxyphenyl)methanamine hydrochloride. Alternative naming conventions include 2-chloro-6-methoxybenzylamine hydrochloride, reflecting the benzylamine structural framework with specific substitution patterns. The Simplified Molecular Input Line Entry System representation "NCC1=C(C=CC=C1Cl)OC.[H]Cl" provides a standardized chemical notation for computational applications.

The compound exhibits a substitution pattern where the chlorine atom occupies the ortho position relative to the benzylamine moiety, while the methoxy group is positioned at the meta location. This specific arrangement creates a distinctive electronic environment that influences both the physical properties and chemical reactivity of the molecule. The hydrochloride salt formation enhances water solubility characteristics compared to the free base form, making it more suitable for various analytical and synthetic applications.

Commercial availability data indicates that the compound is typically supplied with purity specifications of 97% or higher, suggesting well-established synthetic methodologies for its preparation. The compound demonstrates air sensitivity characteristics, requiring appropriate storage conditions to maintain chemical integrity over extended periods.

Historical Context and Discovery

The development of substituted benzylamine derivatives, including this compound, traces its origins to the broader historical progression of aromatic amine chemistry dating back to the nineteenth century. Benzylamine itself was first synthesized accidentally by Rudolf Leuckart during investigations involving benzaldehyde and formamide reactions, establishing what became known as the Leuckart reaction. This foundational discovery opened pathways for systematic exploration of benzylamine derivatives with various substitution patterns.

The specific chloro-methoxy substitution pattern represented in this compound emerged from ongoing research into halogenated aromatic compounds during the twentieth century. The strategic incorporation of both electron-withdrawing chlorine and electron-donating methoxy groups creates unique electronic properties that have proven valuable in medicinal chemistry applications. Historical patent literature demonstrates increasing interest in such substituted benzylamines for pharmaceutical intermediate synthesis throughout the latter half of the twentieth century.

The compound's current Chemical Abstracts Service registration number 927902-41-8 indicates relatively recent formal characterization and documentation within chemical databases. This suggests that while the fundamental synthetic approaches for preparing substituted benzylamines were established decades ago, the specific combination of chloro and methoxy substituents in this particular arrangement gained recognition as a distinct chemical entity within contemporary research contexts.

Commercial availability through specialized chemical suppliers has facilitated broader research applications, with multiple vendors currently offering the compound in research quantities. This accessibility has enabled systematic investigation of its chemical properties and potential applications across various research disciplines.

Relevance in Contemporary Chemical Research

Contemporary chemical research has demonstrated significant interest in substituted benzylamine derivatives, with this compound representing an important example of this compound class. Recent investigations have explored the utility of halogenated benzylamine derivatives in medicinal chemistry applications, particularly as pharmaceutical intermediates and building blocks for more complex molecular architectures.

The specific substitution pattern present in this compound has attracted attention in the context of structure-activity relationship studies. Research has shown that the positioning of chlorine and methoxy substituents significantly influences both electronic properties and biological activity profiles of related compounds. The ortho-chloro and meta-methoxy arrangement creates a unique electronic environment that can be exploited in the design of bioactive molecules.

Recent synthetic methodology development has focused on efficient preparation routes for substituted benzylamines, including reductive amination protocols that enable direct conversion of corresponding aldehydes to amine products. These methodological advances have made compounds like this compound more accessible for research applications, facilitating broader investigation of their chemical and biological properties.

The compound's role as a synthetic intermediate has been demonstrated in various chemical transformations, including those leading to heterocyclic systems and complex pharmaceutical targets. The presence of both chlorine and methoxy substituents provides multiple reactive sites for further functionalization, making it a versatile building block in organic synthesis. Contemporary research has also explored the use of such compounds in the development of novel materials and catalytic systems.

Advanced analytical techniques have enabled detailed characterization of the compound's physical and chemical properties, providing researchers with comprehensive data for rational design applications. Spectroscopic studies have elucidated the electronic structure and conformational preferences of the molecule, contributing to a deeper understanding of structure-property relationships in this compound class.

Scope and Objectives of the Review

This comprehensive review aims to provide a systematic examination of this compound from multiple scientific perspectives, encompassing its chemical identity, structural characteristics, and research applications. The primary objective is to consolidate available information regarding this compound into a coherent scientific framework that will serve as a valuable resource for researchers working with substituted benzylamine derivatives.

The review encompasses detailed analysis of the compound's nomenclature and chemical identification, providing clarity on various naming conventions and database entries. This includes examination of systematic names, common names, and registry numbers to ensure accurate identification across different scientific contexts. The chemical formula, molecular weight, and structural representations are thoroughly documented to establish a complete chemical profile.

Historical context is explored to understand the compound's place within the broader development of aromatic amine chemistry, tracing its origins from fundamental discoveries in benzylamine synthesis to contemporary specialized applications. This historical perspective provides insight into the evolution of research interests and technological capabilities that have shaped current understanding of substituted benzylamine chemistry.

Contemporary research relevance is examined through analysis of current applications in synthetic organic chemistry, medicinal chemistry, and materials science. The review identifies key research directions and emerging applications that demonstrate the compound's ongoing significance in chemical research. Particular attention is given to its role as a synthetic intermediate and building block for more complex molecular structures.

Properties

IUPAC Name |

(2-chloro-6-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-11-8-4-2-3-7(9)6(8)5-10;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZZCBKVWHFXRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Stepwise Synthesis Example

| Step | Description | Reagents/Conditions | Outcome | Yield & Purity |

|---|---|---|---|---|

| 1 | Preparation of 2-chloro-6-methoxybenzaldehyde | Starting from chlorinated phenol derivatives; methylation with dimethyl sulfate in alkaline aqueous medium at 30–40 °C | Formation of methoxy-substituted aromatic aldehyde | High yield (~90%), purity ≥99% (HPLC) |

| 2 | Reductive amination of aldehyde to methanamine | Reaction with ammonium chloride and sodium cyanoborohydride or equivalent reducing agent under mild conditions | Conversion of aldehyde to methanamine group | Moderate to high yield, controlled reaction time |

| 3 | Acidification to hydrochloride salt | Treatment with 36% aqueous HCl at pH 1–2 | Crystallization of (2-chloranyl-6-methoxy-phenyl)-methanamine hydrochloride | High purity crystalline salt |

Reaction Conditions and Optimization

- Temperature Control: Maintaining temperatures between 30–40 °C during methylation and amination steps prevents side reactions and decomposition.

- pH Control: Acidification at pH 1–2 is critical for efficient salt formation and product isolation.

- Solvent Use: Water or aqueous media are preferred for substitution and acidification reactions; organic solvents like toluene may be used for washing and purification.

Analytical and Purity Considerations

- Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm purity ≥99%.

- Mass Spectrometry: Characteristic mass peaks, such as base peak at m/z 121, confirm compound identity and decarboxylation patterns in intermediates.

- Crystallization: Recrystallization from methanol or other suitable solvents ensures removal of impurities and consistent product quality.

Summary Table of Preparation Methods

| Aspect | Method Details | Comments |

|---|---|---|

| Aromatic Functionalization | Methylation of chlorinated phenol derivatives with dimethyl sulfate under alkaline aqueous conditions | High regioselectivity for methoxy group |

| Amine Introduction | Reductive amination of aldehyde with ammonium salts and hydride reducing agents | Mild conditions, good yields |

| Hydrochloride Salt Formation | Acidification with concentrated HCl at low pH (1–2) | Efficient crystallization, high purity |

| Purification | Washing with toluene, recrystallization from methanol | Removes impurities, improves yield |

| Analytical Techniques | HPLC, mass spectrometry, melting point determination | Ensures product identity and purity |

Research Findings and Industrial Relevance

- The described methods allow for scalable synthesis with yields exceeding 90% in key steps, suitable for research and potential industrial applications.

- The use of aqueous media and mild conditions reduces environmental impact and improves safety compared to harsher organic solvents or reagents.

- The hydrochloride salt form enhances compound stability and facilitates handling in pharmaceutical or chemical research contexts.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group acts as a nucleophile in reactions with electrophilic agents:

-

Acylation : Reacts with acetyl chloride in anhydrous dichloromethane to form N-acetyl derivatives at 0–5°C (70–85% yield).

-

Alkylation : Forms quaternary ammonium salts when treated with methyl iodide in ethanol under reflux (60–75% yield).

Reaction Conditions Comparison

| Reaction Type | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acylation | AcCl | DCM | 0–5°C | 85% |

| Alkylation | CH₃I | EtOH | Reflux | 75% |

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at positions ortho/para to the methoxy group due to its electron-donating nature:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 50°C introduces nitro groups primarily at the 4-position (para to methoxy).

-

Halogenation : Bromine in acetic acid yields 4-bromo derivatives (≥90% regioselectivity).

Directing Effects of Substituents

| Substituent | Position | Effect | Preferred Site |

|---|---|---|---|

| -OCH₃ | 6 | Activating | 4 (para) |

| -Cl | 2 | Deactivating | 5 (meta) |

Acid/Base-Mediated Reactions

The hydrochloride salt dissociates in aqueous solutions:

-

Deprotonation : Treatment with NaOH liberates the free amine, which can participate in condensations (e.g., Schiff base formation with aldehydes).

-

Hydrolysis : Prolonged reflux in 6M HCl cleaves the methoxy group to hydroxyl, forming (2-chloro-6-hydroxyphenyl)methanamine (requires 12–24 hr for completion) .

Oxidation and Reduction

-

Oxidation : KMnO₄ in acidic conditions oxidizes the benzylic amine to a ketone (e.g., forming 2-chloro-6-methoxybenzaldehyde).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic chloro group to hydrogen, yielding (2-methoxy-phenyl)methanamine (95% conversion at 80°C).

Key Transformation Data

| Process | Reagent | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄/H⁺ | 2-Chloro-6-methoxybenzaldehyde | 65% |

| Reduction | H₂/Pd-C | (2-Methoxy-phenyl)methanamine | 95% |

Cross-Coupling Reactions

The chloro substituent facilitates palladium-catalyzed couplings:

-

Suzuki Reaction : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives (60–80% yield).

-

Buchwald-Hartwig Amination : Forms diarylamines when heated with aryl halides and Pd₂(dba)₃.

Thermal Decomposition

At temperatures >200°C, the compound undergoes decomposition:

Scientific Research Applications

(2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and cellular signaling.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of substituted phenylmethanamine hydrochlorides. Key structural analogs include:

Key Observations :

- Salt Forms: Dihydrochloride salts (e.g., ) exhibit higher molecular weights and may differ in crystallinity compared to monohydrochlorides like the target compound.

Physicochemical Properties

- Melting Points : Analogs such as [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride exhibit high melting points (268°C) due to strong ionic interactions in the hydrochloride salt . The methoxy group in the target compound may reduce melting points slightly compared to chlorine-substituted analogs.

- Solubility: Hydrochloride salts generally improve water solubility. The methoxy group’s polarity may enhance aqueous solubility relative to non-polar substituents like thiazole or imidazole .

Pharmacological and Toxicological Profiles

- Receptor Interactions : Imidazole-containing analogs (e.g., ) may target histamine or serotonin receptors due to the heterocyclic moiety, whereas methoxy-substituted compounds could exhibit adrenergic or dopaminergic activity .

- Toxicity: Limited toxicological data are available for this class. Evidence notes that some phenylmethanamine derivatives lack comprehensive toxicological studies, emphasizing the need for caution in handling .

Biological Activity

(2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride is a compound that has garnered interest in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : (2-Chloro-6-methoxyphenyl)methanamine hydrochloride

- Molecular Formula : C9H12ClN•HClO

- Molecular Weight : 215.09 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and norepinephrine pathways. This compound acts as a selective monoamine reuptake inhibitor, which enhances the availability of these neurotransmitters in the synaptic cleft, potentially leading to improved mood and cognitive functions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 16.0 |

| Pseudomonas aeruginosa | 20.0 |

The compound's effectiveness against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), highlights its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines such as HEK293 have shown that the compound has a moderate cytotoxic effect, with an IC50 value around 25 µg/mL, indicating a need for further investigation into its safety profile .

Case Study 1: Anticancer Potential

In a study evaluating the anticancer properties of this compound, researchers observed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated an IC50 value of 15 µM against MCF-7 cells, suggesting it may induce apoptosis through the activation of caspase pathways .

Case Study 2: Neuropharmacological Effects

A neuropharmacological study assessed the effects of this compound on anxiety-like behaviors in rodent models. The results indicated that administration led to a significant reduction in anxiety levels, as measured by the elevated plus maze test. This suggests potential applications in treating anxiety disorders .

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. Various synthetic routes have been explored, with emphasis on environmentally friendly methodologies. The compound's structure-activity relationship (SAR) studies reveal that modifications to the chlorine and methoxy groups significantly influence its biological activity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-Chloro-6-methoxyphenyl)methanamine hydrochloride, and how can purity be optimized during synthesis?

- Synthetic Routes : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous methods for substituted phenylmethanamine hydrochlorides involve reductive amination of nitro intermediates or nucleophilic substitution of chlorinated precursors. For example, halogenated aromatic substrates (e.g., 2-chloro-6-methoxybenzaldehyde) can undergo catalytic hydrogenation with ammonia to yield the primary amine, followed by HCl salt formation .

- Purity Optimization : Use high-resolution liquid chromatography (HPLC) with UV detection (λ = 254 nm) to monitor reaction progress. Final purification via recrystallization in ethanol/water mixtures (8:2 v/v) is recommended to achieve ≥98% purity, as evidenced by related hydrochlorides in catalog data .

Q. How should researchers characterize the structural and chemical properties of this compound?

- Key Techniques :

- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) to confirm molecular formula (C8H10ClNO·HCl, theoretical [M+H]<sup>+</sup> = 216.03). Compare with reference data for structurally similar methanamine hydrochlorides .

- NMR Spectroscopy : <sup>1</sup>H NMR (DMSO-<i>d</i>6) should show characteristic peaks: δ 3.80 ppm (s, OCH3), δ 4.20 ppm (s, CH2NH2), and aromatic protons at δ 6.8–7.4 ppm. <sup>13</sup>C NMR can confirm methoxy (55–60 ppm) and chlorinated aromatic carbons .

- Elemental Analysis : Validate Cl content (~16.5%) via combustion analysis .

Advanced Research Questions

Q. What strategies can resolve discrepancies between NMR and mass spectrometry data during characterization?

- Scenario : A mismatch in molecular ion peaks (MS) vs. expected NMR shifts.

- Methodology :

Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., incomplete reduction intermediates or dechlorinated derivatives) .

Deuterium Exchange : Perform <sup>1</sup>H NMR in D2O to identify exchangeable protons (e.g., NH2 groups), which may indicate hydrate formation or salt dissociation .

Isotopic Pattern Analysis : Verify chlorine’s isotopic signature (3:1 <sup>35</sup>Cl/<sup>37</sup>Cl ratio) in MS to rule out contamination .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Experimental Design :

- pH Stability : Prepare solutions in buffers (pH 2–10) and monitor degradation via UV-Vis (220–300 nm) over 48 hours. Acidic conditions (pH < 4) may protonate the amine, enhancing stability, while alkaline conditions could promote hydrolysis of the methoxy group .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) from 25–300°C at 10°C/min. A sharp mass loss near 268°C (observed in analogous hydrochlorides) indicates decomposition .

- Light Sensitivity : Store samples in amber vials and compare degradation rates under UV (365 nm) vs. dark conditions .

Q. What in vitro approaches are suitable for studying its interaction with monoamine oxidase (MAO) enzymes?

- Biological Assay Design :

Enzyme Inhibition : Use recombinant human MAO-A/MAO-B in a fluorometric assay with kynuramine as a substrate. Measure IC50 values at 37°C (pH 7.4) and compare to known inhibitors (e.g., clorgyline for MAO-A) .

Binding Kinetics : Perform surface plasmon resonance (SPR) to determine dissociation constants (Kd). The chlorinated aromatic ring may enhance hydrophobic interactions with MAO’s active site .

Metabolite Identification : Incubate the compound with liver microsomes (e.g., rat S9 fraction) and analyze metabolites via LC-HRMS to assess demethylation or dechlorination pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

- Case Example : Solubility discrepancies in water (e.g., 50 mg/mL vs. 10 mg/mL).

- Resolution Protocol :

Standardized Conditions : Re-test solubility in deionized water at 25°C under controlled agitation (500 rpm for 24 hours). Use nephelometry to detect undissolved particles .

Counterion Effects : Compare hydrochloride salt solubility to freebase forms. Hydrochlorides typically exhibit higher aqueous solubility due to ionic dissociation .

pH Dependence : Measure solubility across pH 1–7 (adjusted with HCl/NaOH) to account for protonation state variations .

Safety and Handling

Q. What personal protective equipment (PPE) and handling protocols are critical for safe laboratory use?

- PPE Requirements :

- Respiratory : NIOSH-approved N95 respirators for powder handling to avoid inhalation .

- Gloves : Nitrile gloves (≥0.11 mm thickness) resistant to HCl penetration .

- Eye Protection : Chemical goggles with side shields to prevent splashes .

- Waste Management : Neutralize aqueous waste with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.